N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a benzofuran ring, an imidazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the benzofuran derivative with a suitable methoxyethyl halide.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines.
Pharmacology: The compound is investigated for its potential antiviral and antibacterial activities.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell growth and proliferation.
Pathways Involved: It may inhibit key signaling pathways such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as benzofuran-2-carboxylic acid and benzofuran-2-yl-methanone share the benzofuran core structure.
Imidazole Derivatives: Compounds like 1-methylimidazole and 4-methylimidazole share the imidazole ring structure.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole share the sulfonamide group.
Uniqueness
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to its combination of the benzofuran, imidazole, and sulfonamide moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-18-9-15(16-10-18)23(19,20)17-8-14(21-2)13-7-11-5-3-4-6-12(11)22-13/h3-7,9-10,14,17H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNFSAUHZGMLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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